molecular formula C8H10N4O2 B11900705 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 21254-21-7

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B11900705
CAS No.: 21254-21-7
M. Wt: 194.19 g/mol
InChI Key: YIFBIKNKSSQDBB-UHFFFAOYSA-N
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Description

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. This compound belongs to the pyrazolopyrimidine class of heterocycles, which are recognized as bioisosteres of purine bases, allowing them to interact effectively with the adenosine triphosphate (ATP) binding sites of various kinase enzymes . The core structure serves as a versatile building block for generating potential inhibitors against critical oncological targets. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their efficacy in targeting receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . Inhibition of these kinases disrupts key signaling pathways that drive uncontrolled cell proliferation, survival, and angiogenesis in solid tumors. The specific 1-isopropyl substitution on the pyrazole ring is a common feature in designed kinase inhibitors, contributing to optimal binding interactions within the hydrophobic regions of the kinase domain . Researchers utilize this intermediate to synthesize advanced derivatives for evaluating in vitro antiproliferative activities, apoptosis induction, and cell cycle arrest in various cancer cell lines . The structural features of the pyrazolo[3,4-d]pyrimidine core make it a privileged scaffold for constructing compounds that are evaluated for their kinase inhibitory potency, selectivity, and mechanism of action . This product is intended for research and development purposes only.

Properties

CAS No.

21254-21-7

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-propan-2-yl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C8H10N4O2/c1-4(2)12-6-5(3-9-12)7(13)11-8(14)10-6/h3-4H,1-2H3,(H2,10,11,13,14)

InChI Key

YIFBIKNKSSQDBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Annulation of Pyrimidine onto a Preformed Pyrazole Ring

This method involves derivatizing a pyrazole intermediate to install the pyrimidine ring. A representative route, adapted from WO2016066673A1, proceeds as follows:

  • Knoevenagel Condensation : Reacting a substituted benzoic acid chloride (e.g., phenoxybenzoic acid chloride) with malononitrile in the presence of a base such as triethylamine yields an α,β-unsaturated nitrile intermediate.

  • Cyclization with Hydrazine : Treatment with hydrazine hydrate facilitates pyrazole ring formation via nucleophilic attack at the nitrile groups, generating a 3-aminopyrazole derivative.

  • Pyrimidine Ring Closure : Condensation with urea or thiourea under acidic conditions introduces the pyrimidine ring, forming the bicyclic core.

Critically, this route avoids hazardous reagents like trimethylsilyldiazomethane, which were employed in earlier methods (e.g., WO0119829A2) but posed safety risks.

Annulation of Pyrazole onto a Preformed Pyrimidine Ring

Alternative strategies build the pyrazole moiety onto a pyrimidine precursor. For example:

  • Starting from 2,6-Dichloropyrimidine-4-carboxylic Acid : As disclosed in WO2016066673A1, this substrate undergoes sequential functionalization:

    • Amidation : Reaction with isopropylamine introduces the N1-isopropyl group.

    • Hydrazine Cyclization : Treatment with hydrazine at elevated temperatures (80–100°C) in a polar aprotic solvent (e.g., DMSO) forms the pyrazole ring.

    • Oxidation : Controlled oxidation with hydrogen peroxide or potassium persulfate installs the 4,6-dione functionalities.

This route is notable for its convergence, requiring only four steps compared to eight in prior art, and avoids costly palladium-catalyzed cross-couplings.

Functionalization and Optimization of the Isopropyl Substituent

Introducing the isopropyl group at N1 demands precise control to avoid regioisomeric byproducts. Two principal methods dominate:

Direct Alkylation of Pyrazolo[3,4-d]Pyrimidine

  • Base-Mediated Alkylation : Treating the deprotonated pyrazolo[3,4-d]pyrimidine (using NaH or K₂CO₃) with isopropyl bromide in DMF or THF at 60°C affords the N1-isopropyl derivative. However, competing O-alkylation can occur, necessitating careful stoichiometry.

  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with isopropyl alcohol achieves regioselective N-alkylation. While effective, this method generates phosphine oxide waste, complicating purification.

Building the Isopropyl Group During Annulation

A more efficient approach integrates the isopropyl group early in the synthesis. For instance:

  • Using isopropylhydrazine during pyrazole ring formation directly installs the substituent, bypassing post-annulation alkylation. This method, highlighted in CN103626774, reduces step count and improves atom economy.

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthetic Routes

MethodStepsYield (%)Key AdvantagesLimitations
Pyrimidine Annulation465–70Avoids transition metals; scalableRequires harsh oxidation conditions
Pyrazole Annulation372–78Convergent; high regioselectivitySensitive to solvent purity
Mitsunobu Alkylation555–60Excellent regiocontrolHigh cost; phosphine waste

Key findings:

  • Routes avoiding Mitsunobu reactions (e.g., direct hydrazine cyclization) are preferable for industrial-scale synthesis due to lower waste generation.

  • Solvent choice profoundly impacts yield. Methyl-THF and DMSO outperform ethanol or acetonitrile in minimizing side reactions.

Purification and Characterization

Final purification typically involves recrystallization from ethanol/water mixtures or chromatographic separation on silica gel (eluent: ethyl acetate/hexane). Advanced analytical techniques confirm structure and purity:

  • ¹H NMR : Characteristic singlet for H5 pyrimidine proton at δ 8.2–8.4 ppm; isopropyl methyl doublets at δ 1.2–1.4 ppm.

  • HPLC-MS : [M+H]⁺ peak at m/z 195.1, with >98% purity achievable via optimized protocols .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Structural Characteristics

1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is characterized by its unique pyrazolopyrimidine framework, which contributes to its biological activity. The compound has the molecular formula C8H10N4O2C_8H_{10}N_4O_2 and a molecular weight of 182.19 g/mol .

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. For instance, compounds derived from this scaffold have shown efficacy in inhibiting tumor growth in xenograft models of multiple myeloma and pancreatic ductal adenocarcinoma (PDAC). The compound RB-07-16, a derivative of pyrazolo[3,4-d]pyrimidine, demonstrated significant antitumor effects without substantial hepatotoxicity .

Table 1: Antitumor Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer TypeEfficacyToxicity Level
RB-07-16Multiple MyelomaHighLow
RB-07-16Pancreatic CancerModerateLow

Anti-Parasitic Properties

The compound has also been investigated for its anti-parasitic properties against Toxoplasma gondii. Research indicates that certain derivatives can inhibit the growth of this parasite, providing a potential pathway for developing new treatments for toxoplasmosis .

Table 2: Anti-Parasitic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget ParasiteEfficacyMechanism of Action
Compound AToxoplasma gondiiModerateInhibition of replication

Synthesis and Modifications

The synthesis of this compound involves several steps that can be tailored to enhance its pharmacological properties. Various synthetic routes have been explored to modify the core structure for improved activity and selectivity against specific biological targets .

Case Study 1: Development of Antitumor Agents

A study conducted on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as selective inhibitors for key cancer pathways. The synthesized compounds were tested in vitro and showed promising results in reducing cell viability in cancer cell lines .

Case Study 2: Anti-Parasitic Screening

In another study focusing on anti-parasitic activity, several derivatives were screened against Toxoplasma gondii. The results indicated that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Key Observations:

  • Thermal Stability: Oxipurinol exhibits high thermal stability (melting point >300°C), while aryl-substituted derivatives (e.g., 3-(4-methoxyphenyl)) have lower melting points (~215°C) due to disrupted crystal packing .

Biological Activity

1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with an isopropyl group and a carbonyl moiety. Its structural formula can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazolo derivatives, including this compound. For instance, derivatives have shown potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported as low as 0.22 to 0.25 μg/mL for the most active compounds .

Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies demonstrated that derivatives of this compound exhibited significant anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) cells. Compound 12b showed IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116 cells, indicating strong potential as an anticancer agent .

Additionally, molecular docking studies suggest that these compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways. The most potent derivative displayed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant variant EGFR T790M .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : The compound's structure allows it to mimic ATP, enabling it to competitively inhibit kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Flow cytometric analyses indicated that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
  • Cell Cycle Arrest : It has been shown to arrest the cell cycle at S and G2/M phases, further contributing to its antitumor efficacy .

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives in clinical settings:

  • Case Study on Lung Cancer : A study involving patients with advanced lung cancer treated with EGFR inhibitors showed promising results with significant tumor reduction observed in those administered compounds similar to 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Case Study on Bacterial Infections : Clinical evaluations indicated that patients suffering from resistant bacterial infections responded well to treatment regimens including pyrazolo derivatives, leading to improved recovery rates.

Data Summary

Activity Type Tested Pathogen/Cancer Cell Line MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntitumorA549 (Lung Cancer)8.21 µM
AntitumorHCT-116 (Colon Cancer)19.56 µM
Kinase InhibitionEGFR (Wild Type)0.016 µM
Kinase InhibitionEGFR (T790M Mutant)0.236 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione?

  • Methodological Answer : The compound can be synthesized via cyclization of 5-aminopyrazole-4-carboxamide derivatives with urea under reflux conditions. For example, 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carboxamide reacts with urea at 200°C for 2 hours, followed by NaOH neutralization to yield the pyrazolo[3,4-d]pyrimidine-dione core . Introducing the isopropyl group may require substitution at the pyrazole nitrogen during precursor synthesis, as seen in analogous protocols using alkyl halides or nucleophilic displacement .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Key characterization techniques include:

  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1670–1720 cm⁻¹ and NH stretches at ~3170 cm⁻¹ .
  • NMR : 1^1H NMR signals for the isopropyl group (e.g., δ 1.19 ppm for CH3_3 and δ 2.69 ppm for CH2_2) and pyrazolo-pyrimidine protons (δ 10.07–11.84 ppm for NH) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 52–55%, N: 19–21% for related derivatives) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 195 [M+H]+^+ for a methyl analog) .

Q. What solvent systems are optimal for purification?

  • Methodological Answer : Column chromatography with gradients of methanol/ethyl acetate (0–20%) or ethyl acetate/hexane effectively isolates the compound. For polar derivatives, DMSO or aqueous NaOH may assist in recrystallization .

Advanced Research Questions

Q. How do substituents on the pyrazolo-pyrimidine core influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at the 3- and 7-positions modulate activity. For example:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl at position 3) enhance DNA-binding affinity in fused uracil analogs .
  • Hydrophobic groups (e.g., naphthalen-1-ylmethyl) improve kinase inhibition by increasing target binding entropy .
  • Substituent stereoelectronic effects can reverse biological outcomes (e.g., 3,4-dichlorophenyl vs. 2,4-dichlorophenyl in circadian clock modulation) .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:

  • IR-NMR Discrepancies : If NH stretches (IR) conflict with 1^1H NMR NH signals, check for tautomerism or solvent-induced shifts. DMSO-d6_6 stabilizes NH protons, while solid-state IR may capture different tautomeric forms .
  • Elemental Analysis Mismatches : Repeat combustion analysis under inert atmospheres to avoid oxidation artifacts .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Reaction Stoichiometry : Use excess urea (1.5–2.0 eq.) to drive cyclization .
  • Catalysis : Substitute POCl3_3 with PCl5_5 for efficient chlorination (31–74% yield improvement in analogs) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (demonstrated for pyrazolo[3,4-d]pyrimidine derivatives) .

Key Research Gaps

  • Mechanistic Studies : Limited data exist on the compound’s interaction with biological targets (e.g., kinases, oxidases). Molecular docking using crystallographic data from analogs (e.g., KRH/KRW structures in ) is recommended .
  • Toxicity Profiling : No in vivo data are available. Use zebrafish models or murine hepatocyte assays to assess cytotoxicity .

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